molecular formula C25H24N2O3 B299784 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Katalognummer B299784
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: FCEQAOWLJKMYGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as BMQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. BMQ belongs to the class of quinazolinone derivatives and has been studied for its ability to act as a potential therapeutic agent for various diseases. In

Wirkmechanismus

The exact mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to improve cognitive function by increasing acetylcholine levels in the brain. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to reduce anxiety and improve sleep by binding to the GABA-A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is also relatively stable and can be stored for an extended period of time. However, there are also some limitations to using 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has not been extensively studied in vivo, which limits its potential applications.

Zukünftige Richtungen

There are several future directions for research on 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. One area of research is the development of more efficient synthesis methods for 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. Another area of research is the investigation of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, more studies are needed to fully understand the mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential side effects. Finally, further research is needed to investigate the in vivo efficacy of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential applications in clinical settings.
Conclusion:
2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. It has been studied for its ability to act as a potential therapeutic agent for various diseases. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. However, further research is needed to fully understand the mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential applications in clinical settings.

Synthesemethoden

The synthesis of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves a multistep process that includes the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of acetic acid to form 2-(4-methylbenzylideneamino)benzamide. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of potassium carbonate to form the final product, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. The purity of the compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been studied for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

Eigenschaften

Produktname

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Molekularformel

C25H24N2O3

Molekulargewicht

400.5 g/mol

IUPAC-Name

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H24N2O3/c1-16-7-10-19(11-8-16)27-24(26-21-6-4-3-5-20(21)25(27)28)17(2)13-18-9-12-22-23(14-18)30-15-29-22/h3-12,14,17,24,26H,13,15H2,1-2H3

InChI-Schlüssel

FCEQAOWLJKMYGC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)CC4=CC5=C(C=C4)OCO5

Kanonische SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)CC4=CC5=C(C=C4)OCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.